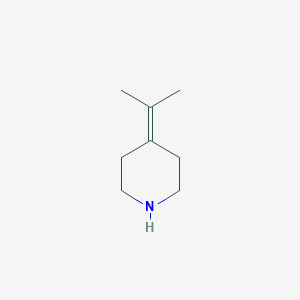

4-(1-Methylethylidene)piperidine

Übersicht

Beschreibung

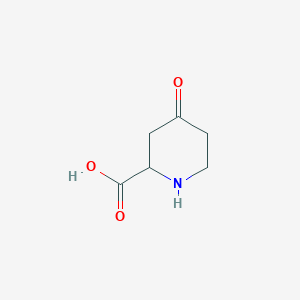

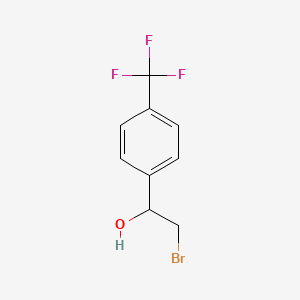

4-(1-Methylethylidene)piperidine is a compound with the molecular weight of 125.21 . It is also known by the synonym 4-(propan-2-ylidene)piperidine . It is used in the attempted preparation of 7-substituted 1-azabicyclo[2.2.1]-heptanes .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI code for 4-(1-Methylethylidene)piperidine is 1S/C8H15N/c1-7(2)8-3-5-9-6-4-8/h9H,3-6H2,1-2H3 .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The storage temperature for 4-(1-Methylethylidene)piperidine is between 2 and 8 degrees Celsius . Its density is predicted to be 0.867±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Applications

A study reported the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, including compounds structurally related to 4-(1-Methylethylidene)piperidine, for their activity against Mycobacterium tuberculosis. These compounds, synthesized through 1,3-dipolar cycloaddition, showed significant in vitro and in vivo antimycobacterial activity, highlighting potential therapeutic applications in treating tuberculosis (Kumar et al., 2008).

Corrosion Inhibition

Research on piperidine derivatives has demonstrated their effectiveness in inhibiting the corrosion of iron. Quantum chemical and molecular dynamic simulation studies revealed that these compounds could effectively adsorb on iron surfaces, thereby preventing corrosion. This application is significant for industries seeking to extend the lifespan of metal structures and components (Kaya et al., 2016).

Anti-inflammatory and Antioxidant Activities

The synthesis and evaluation of 4,5-disubstituted-thiazolyl amides, derivatives of 4-hydroxy-piperidine, have been explored for their anti-inflammatory and antioxidant properties. These compounds showed promising results in models of inflammation and radical scavenging, indicating potential for development as anti-inflammatory drugs (Geronikaki et al., 2003).

Alkaline Fuel Cells

Poly(arylene piperidinium)s have been studied as anion exchange membranes (AEMs) for alkaline fuel cells. Their excellent alkaline stability and conductivity support the development of more efficient and durable fuel cells, which are critical for the advancement of clean energy technologies (Olsson et al., 2018).

Molecular Structure and Chemical Reactions

The molecular structure of compounds like 4-carboxypiperidinium chloride has been characterized to understand its chemical properties and reactivity better. Such studies contribute to the broader knowledge of piperidine derivatives and their potential applications in various chemical reactions and product formulations (Szafran et al., 2007).

Safety And Hazards

Zukünftige Richtungen

Piperidines play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

4-propan-2-ylidenepiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-7(2)8-3-5-9-6-4-8/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYVUMHANHOENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCNCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595803 | |

| Record name | 4-(Propan-2-ylidene)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Methylethylidene)piperidine | |

CAS RN |

854904-29-3 | |

| Record name | 4-(Propan-2-ylidene)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

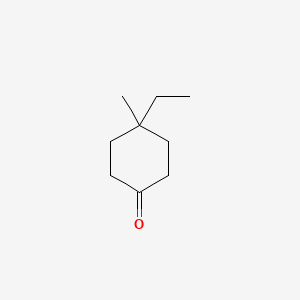

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl benzo[d]oxazole-2-carboxylate](/img/structure/B1627397.png)